2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
This compound features a pyrrolidine scaffold substituted at the 3-position with a 2-methylpyrimidin-4-yloxy group and a 2-ethoxy ketone moiety. Its molecular formula is C₁₃H₁₉N₃O₃ (MW: ~265.31), with structural elements critical to its physicochemical and pharmacological properties. The ethoxy group enhances solubility, while the pyrimidine ring may facilitate interactions with biological targets, such as kinases or nucleic acids .
Properties
IUPAC Name |
2-ethoxy-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-9-13(17)16-7-5-11(8-16)19-12-4-6-14-10(2)15-12/h4,6,11H,3,5,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDTXKCJFPTMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NC(=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a halogenated pyrimidine derivative.
Ethoxy Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may bind to nucleotide-binding sites, while the pyrrolidine ring can interact with protein structures, leading to modulation of biological pathways.
Comparison with Similar Compounds
2-Ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one (BK80710)
GW-803430A (6-(4-chloro-phenyl)-3-[3-methoxy-4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-3H-thieno[3,2-d]pyrimidin-4-one)
- Structural Differences: Contains a thienopyrimidinone core and a chloro-phenyl substituent (MW: 481.99), significantly bulkier than the target compound .
- The thiophene ring may confer metabolic stability compared to the target’s ethoxy group.
Pyrazolo[1,5-a]pyridine Derivatives (e.g., )
- Structural Differences: Complex polycyclic systems (e.g., pyrido[1,2-a]pyrimidin-4-one) with dimethylamino or hexahydropyrrolo substituents .
- Implications: Increased structural complexity (MW > 400) may improve target specificity but reduce oral bioavailability. The dimethylamino group enhances solubility but introduces basicity, affecting pharmacokinetics.
Comparative Analysis Table
Biological Activity
2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic compound notable for its complex structure, which incorporates an ethoxy group, a pyrrolidine ring, and a pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The compound's IUPAC name is 2-ethoxy-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone. Its molecular formula is , and it has a molecular weight of approximately 251.31 g/mol. The structural formula highlights the presence of functional groups that may contribute to its biological activity.
The biological activity of 2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may bind to nucleotide-binding sites, while the pyrrolidine ring can interact with protein structures, modulating various biological pathways. This dual-targeting mechanism suggests potential for diverse therapeutic applications.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies suggest that 2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one exhibits significant antimicrobial properties. In vitro assays have demonstrated efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound show promise. The compound has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further exploration into its mechanism and efficacy.
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR) that can be applied to 2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one:
Comparative Analysis
When compared with similar compounds, such as 2-Ethoxy-1-{3-[2-chloropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethanone and 2-Ethoxy-1-{3-[2-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethanone, the methyl substitution on the pyrimidine ring in 2-Ethoxy-1-{3-[2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethanone enhances its reactivity and potentially increases its biological activity due to steric effects and electronic properties.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrrolidine ring followed by coupling with the 2-methylpyrimidin-4-yl moiety. Key steps include:
- Step 1: Alkylation of pyrrolidine with a halogenated ethanone derivative under reflux in anhydrous solvents (e.g., THF or DMF) at 60–80°C for 12–24 hours .
- Step 2: Nucleophilic substitution to introduce the 2-methylpyrimidin-4-yloxy group, requiring inert atmospheres (argon/nitrogen) to prevent oxidation. Catalysts like K₂CO₃ or NaH are used to enhance reaction efficiency .
- Purification: Chromatography (silica gel or HPLC) is critical for isolating the final compound with >95% purity. Solvent systems (e.g., n-hexane:ethyl acetate gradients) are optimized based on polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
